[(E)-cyclohex-2-en-1-ylidenemethoxy]methylbenzene
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Overview
Description
[(Cyclohexen-1-ylidenemethoxy)methyl]benzene is an organic compound with the molecular formula C14H16O. It is also known by other names such as Benzyl-3-cyclohexen-1-ylidenemethyl ether and Cyclohexen-3-ylidenemethyl benzyl ether . This compound is characterized by a benzene ring attached to a cyclohexene ring through a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Cyclohexen-1-ylidenemethoxy)methyl]benzene typically involves the reaction of benzyl chloride with cyclohexenone in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for [(Cyclohexen-1-ylidenemethoxy)methyl]benzene are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
[(Cyclohexen-1-ylidenemethoxy)methyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the cyclohexene ring to a cyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Cyclohexane derivatives
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
[(Cyclohexen-1-ylidenemethoxy)methyl]benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [(Cyclohexen-1-ylidenemethoxy)methyl]benzene is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may involve disruption of microbial cell membranes or inhibition of key enzymes involved in microbial metabolism .
Comparison with Similar Compounds
Similar Compounds
- Benzyl-3-cyclohexen-1-ylidenemethyl ether
- Cyclohexen-3-ylidenemethyl benzyl ether
- [(3-cyclohexen-1-ylidenemethoxy)methyl]benzene
Uniqueness
[(Cyclohexen-1-ylidenemethoxy)methyl]benzene is unique due to its specific structural arrangement, which combines a benzene ring with a cyclohexene ring through a methoxy linkage. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C14H16O |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
[(E)-cyclohex-2-en-1-ylidenemethoxy]methylbenzene |
InChI |
InChI=1S/C14H16O/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1,3-5,7-9,12H,2,6,10-11H2/b14-12- |
InChI Key |
KZFHRFDUCGTTLC-OWBHPGMISA-N |
Isomeric SMILES |
C1CC=C/C(=C/OCC2=CC=CC=C2)/C1 |
Canonical SMILES |
C1CC=CC(=COCC2=CC=CC=C2)C1 |
Origin of Product |
United States |
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